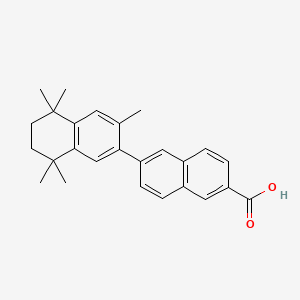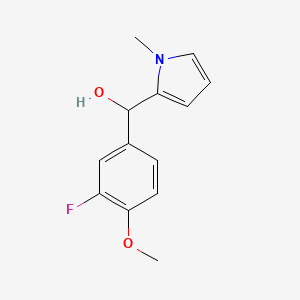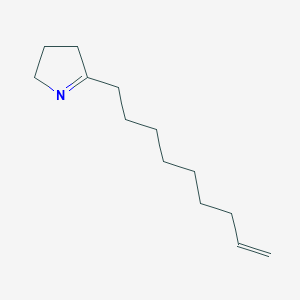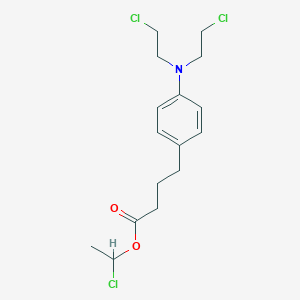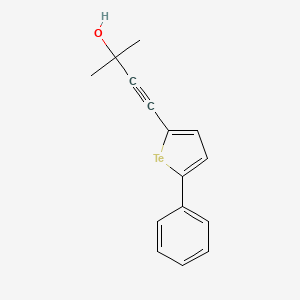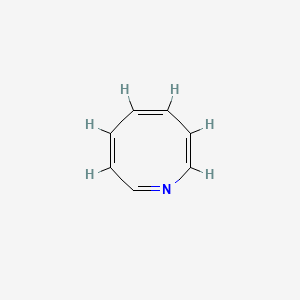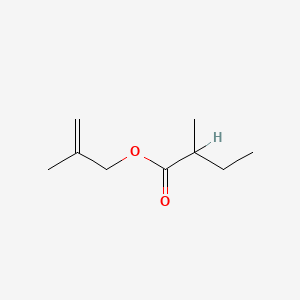![molecular formula C15H14BrN3 B12641747 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 3-position of the indole ring and a 6-methylpyridin-2-ylmethyl group attached to the nitrogen atom at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine typically involves the following steps:
Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
N-Alkylation: The brominated indole is then subjected to N-alkylation with 6-methylpyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 3-azido or 3-thio derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 3-bromoindoline derivatives.
科学研究应用
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine has various scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of potential therapeutic agents targeting various diseases such as cancer, inflammation, and neurological disorders.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Chemical Biology: Utilized in the design of chemical probes for investigating cellular processes and signaling pathways.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
3-Bromoindole: Lacks the 6-methylpyridin-2-ylmethyl group, making it less specific in its biological activity.
1-Methylindole: Lacks the bromine atom, resulting in different reactivity and biological properties.
6-Methylpyridin-2-ylmethylamine: Lacks the indole ring, which is crucial for its biological activity.
Uniqueness
3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine is unique due to the presence of both the bromine atom and the 6-methylpyridin-2-ylmethyl group, which confer specific reactivity and biological activity. This combination allows for targeted interactions with molecular targets and the potential for developing novel therapeutic agents.
属性
分子式 |
C15H14BrN3 |
|---|---|
分子量 |
316.20 g/mol |
IUPAC 名称 |
3-bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine |
InChI |
InChI=1S/C15H14BrN3/c1-10-4-2-5-11(18-10)8-19-9-12(16)15-13(17)6-3-7-14(15)19/h2-7,9H,8,17H2,1H3 |
InChI 键 |
LLRKSTGDFGVXQV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC=C1)CN2C=C(C3=C(C=CC=C32)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(2,6-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12641669.png)
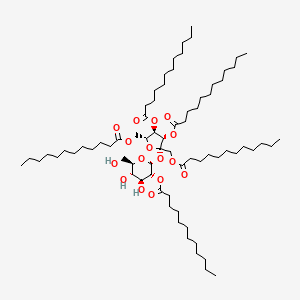
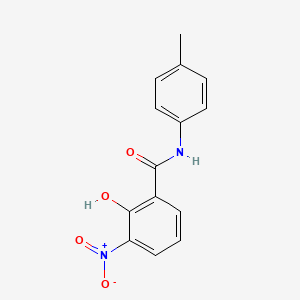
![Ethyl 4-[3-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12641680.png)
